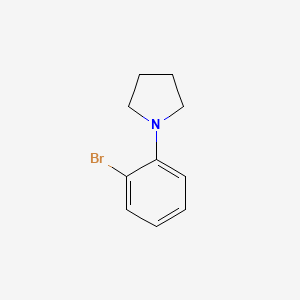
1-(2-Bromophenyl)pyrrolidine
Vue d'ensemble
Description
1-(2-Bromophenyl)pyrrolidine is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of 1-(2-Bromophenyl)pyrrolidine involves the reaction of 1-(2-Bromophenyl)-1H-pyrrole with aromatic alkynes under blue light irradiation . Another method involves the coupling of unprotected 2′-deoxyinosine with optically pure 3R,4R, 3S,4S, and meso-pyrrolidine-3,4-diols .Molecular Structure Analysis
The molecular structure of 1-(2-Bromophenyl)pyrrolidine is characterized by a pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . The structure also includes a bromophenyl group .Chemical Reactions Analysis
The pyrrolidine ring in 1-(2-Bromophenyl)pyrrolidine can undergo various chemical reactions. For instance, it can react with 2′-deoxyinosine in the presence of catalytic amounts of rhodamine 6G (Rh-6G) and N, N-diisopropylethylamine (DIPEA) under blue light irradiation .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(2-Bromophenyl)pyrrolidine are influenced by the pyrrolidine ring. The ring allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Applications De Recherche Scientifique
ABAD Inhibitors in Alzheimer’s and Cancer Treatment
- Results/Outcomes : The non-competitive inhibition of ABAD by these inhibitors highlights their potential therapeutic relevance .
Building Block in Organic Chemistry
- Results/Outcomes : Researchers can use it as a versatile starting point for drug discovery and material science .
Enhancing Bcl-2 Inhibitors
- Results/Outcomes : Compounds derived from 1-(2-Bromophenyl)pyrrolidine exhibit potent inhibitory effects on target proteins, suggesting efficacy against resistant mutations .
Diverse Applications in Drug Development
Pyrrolidine Ring Derivatives
Safety And Hazards
Orientations Futures
The pyrrolidine ring, a key component of 1-(2-Bromophenyl)pyrrolidine, is a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . Future research could focus on exploring the influence of steric factors on biological activity and investigating the structure–activity relationship (SAR) of the studied compounds .
Propriétés
IUPAC Name |
1-(2-bromophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h1-2,5-6H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEPYQZONPBLLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80530537 | |
| Record name | 1-(2-Bromophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80530537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)pyrrolidine | |
CAS RN |
87698-81-5 | |
| Record name | 1-(2-Bromophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80530537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



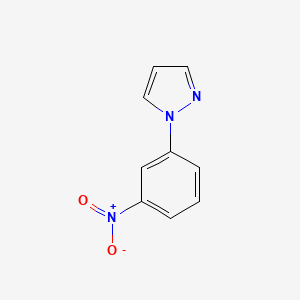
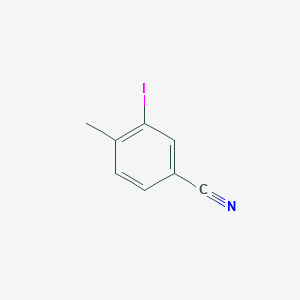
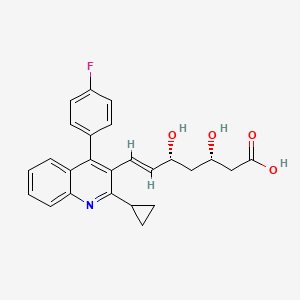
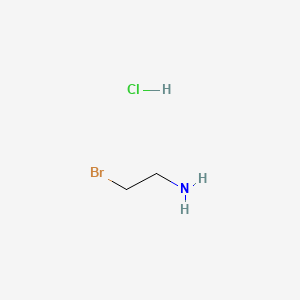
![1,4-Dioxa-7-azaspiro[4.5]decane](/img/structure/B1590673.png)
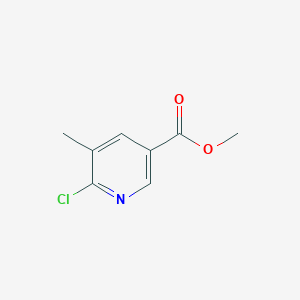
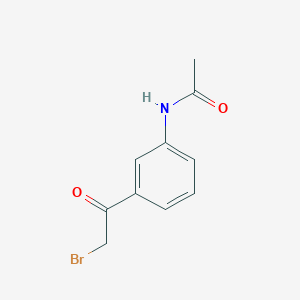
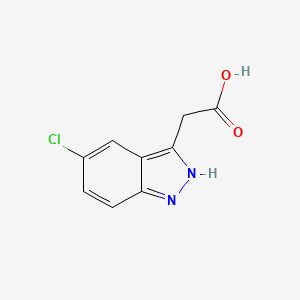
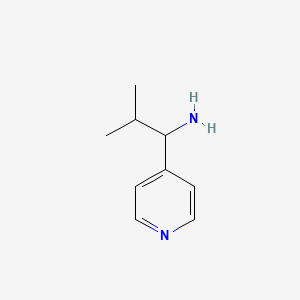
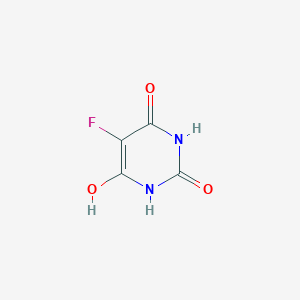
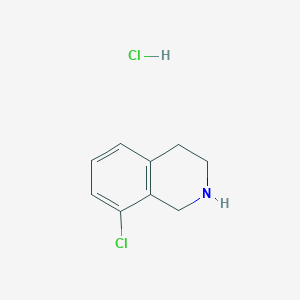
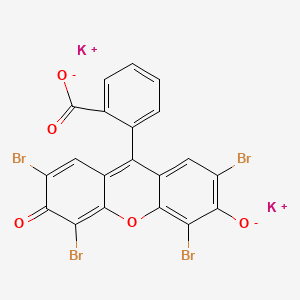
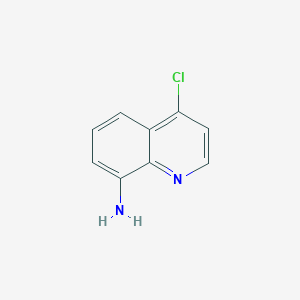
![2-(1H-Benzo[d][1,2,3]triazol-1-yl)ethanamine](/img/structure/B1590688.png)